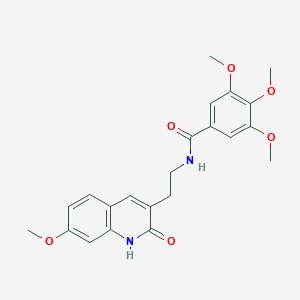
4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline core with a hydroxy group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxamide group at the 3-position with a methoxyphenyl group attached to the nitrogen of the carboxamide .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For instance, the carboxamide could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .
Wissenschaftliche Forschungsanwendungen
Polymorphic Modifications and Diuretic Properties
4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide and similar compounds have been investigated for their diuretic properties. For instance, a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has shown strong diuretic properties, potentially serving as a new remedy for hypertension. This compound exhibits two polymorphic modifications with distinct crystal packing, indicating diverse structural features which could influence its diuretic effectiveness (Shishkina et al., 2018).
Antiproliferative Activity and Kinase Inhibition
Compounds structurally related to 4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide have been evaluated for their antiproliferative activity against various cancer cell lines. A study on novel 4-(2-fluorophenoxy)quinoline derivatives revealed moderate to excellent antiproliferative activity, demonstrating the potential of quinoline derivatives in cancer treatment (Li et al., 2013).
Applications in Prostate Cancer Treatment
A specific derivative, tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide), is currently in phase III clinical trials for treating metastatic prostate cancer. Its structural characteristics, like the near-planar quinoline unit and the orientation of its carboxamide side chain, play a crucial role in its medicinal properties (Akinboye et al., 2014).
Antibacterial and Antifungal Properties
Quinoline derivatives, including those structurally similar to 4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide, have been explored for their potential antibacterial and antifungal activities. A study synthesizing various pyrazolo[3,4-d]pyrimidine derivatives highlighted their effectiveness against a range of bacterial and fungal strains, indicating the broader application of quinoline compounds in antimicrobial therapies (Holla et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-26-11-5-2-4-10(8-11)23-17(25)13-9-22-15-12(16(13)24)6-3-7-14(15)18(19,20)21/h2-9H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVDSULZPUPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

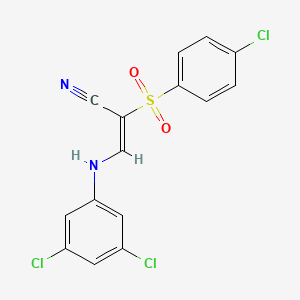
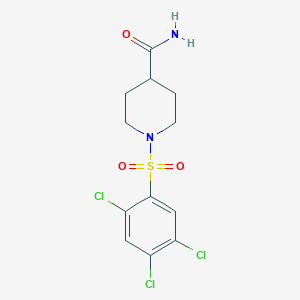
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2691377.png)
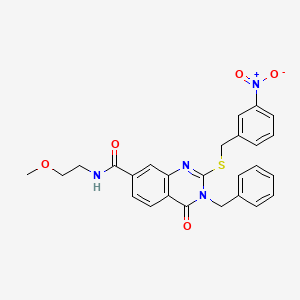
![(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2691382.png)
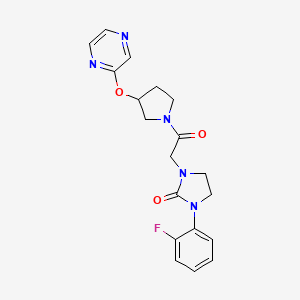

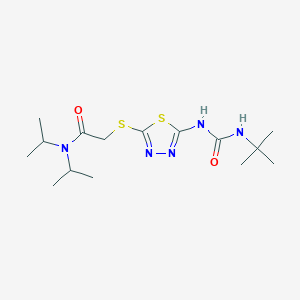
![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2691392.png)

![(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2691394.png)


